molecular formula C19H21FN4O B12187020 2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

Cat. No.: B12187020
M. Wt: 340.4 g/mol
InChI Key: OCZCFZOOBMEXFC-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Acetamide Group: The final step involves the coupling of the triazolopyridine intermediate with an acetamide derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. This interaction can lead to modulation of cellular processes, such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-N-[3-methyl-1-(pyridin-3-yl)butyl]acetamide
  • 2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide
  • 2-(4-bromophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

Uniqueness

The uniqueness of 2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide lies in its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C19H21FN4O

Molecular Weight

340.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

InChI

InChI=1S/C19H21FN4O/c1-13(2)11-16(19-23-22-17-5-3-4-10-24(17)19)21-18(25)12-14-6-8-15(20)9-7-14/h3-10,13,16H,11-12H2,1-2H3,(H,21,25)

InChI Key

OCZCFZOOBMEXFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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